molecular formula C15H14N4O2 B2429098 (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286703-05-6

(1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2429098
CAS No.: 1286703-05-6
M. Wt: 282.303
InChI Key: OBCOMZFUNZIVQI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving indole derivatives often involve nucleophilic substitutions at the α-position of the indole . Highly reactive (1H-indol-3-yl)methyl electrophiles such as (1H-indol-3-yl)methyl halides can potentially avoid undesired dimerization/oligomerization .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel indole-based compounds, including variations of (1H-indol-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone, have been extensively studied. These compounds are synthesized from indole derivatives and have been characterized using various spectroscopic methods (IR, 1H & 13C-NMR, mass spectral data, and elemental analysis) to determine their chemical structures. The focus on indole derivatives showcases their potential in various scientific and medicinal fields due to their complex and versatile nature (Nagarapu & Pingili, 2014).

Antimicrobial and Antioxidant Activities

Research has also highlighted the antimicrobial and antioxidant properties of indole-based compounds similar to this compound. For instance, Schiff base indole derivatives containing 1,3,4-oxadiazole, thiazolidinone, and azetidinone moieties have demonstrated significant antibacterial, antifungal, and radical scavenging activities. These findings suggest the potential of these compounds in developing new therapeutic agents with antimicrobial and antioxidant capabilities (Verma, Saundane, & Meti, 2019).

Drug Development and Metabolism Studies

The application of indole and oxadiazole derivatives extends to drug development, where such compounds are used as building blocks to improve the physicochemical parameters and metabolic stability of drug candidates. Studies have focused on the enzymes that catalyze the biotransformation of these moieties, offering insights into their metabolic pathways and potential implications for pharmaceutical development (Li et al., 2016).

Anticancer Properties

The anticancer activities of compounds containing indole, oxadiazole, and azetidinone frameworks have been explored, with some derivatives showing remarkable cytotoxic activity against various tumor cell lines. These studies indicate the promise of indole-based compounds in oncological research and the possibility of developing new anticancer therapies (Verma, Saundane, & Meti, 2019).

Mechanism of Action

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways

Result of Action

Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular level.

Properties

IUPAC Name

1H-indol-2-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-9-16-14(21-18-9)11-7-19(8-11)15(20)13-6-10-4-2-3-5-12(10)17-13/h2-6,11,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBCOMZFUNZIVQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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